N-(1-甲基-1H-吡唑-4-基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

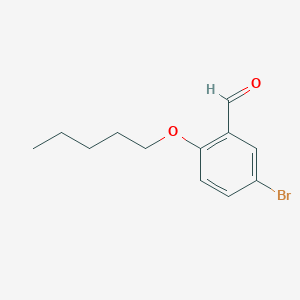

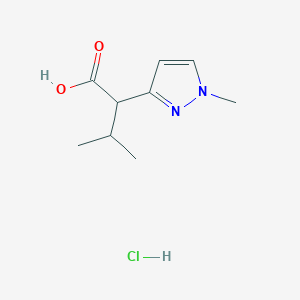

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPBC belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

科学研究应用

Antifungal Applications

This compound has been studied for its potential in antifungal activity. Derivatives of the pyrazolecarboxamide class have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. These findings suggest that N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide could be a starting point for the development of new fungicides .

Cancer Research

In cancer research, compounds with a similar structure have been evaluated for their ability to induce apoptosis in cancer cells. For instance, certain derivatives have been shown to inhibit colony formation in breast cancer cells in a concentration-dependent manner . This indicates that our compound of interest may have therapeutic potential in oncology, particularly in the design of apoptosis-inducing agents.

Green Pesticides

The structural framework of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is conducive to the development of green pesticides. The compound’s derivatives have been explored for their role in plant protection, offering an environmentally friendly alternative to traditional pesticides .

Protein Kinase Inhibition

Research has been conducted on related compounds for their inhibitory effects on protein kinases. These enzymes play crucial roles in cell signaling, and their dysregulation is often associated with diseases. Inhibitors based on the pyrazolecarboxamide structure have been studied for their potential to target kinases with therapeutic implications .

Molecular Synthesis

The compound serves as a key intermediate in the synthesis of various molecular structures. Its derivatives are used in complex chemical reactions, such as Buchwald–Hartwig arylamination, to create novel molecules with potential pharmacological properties .

Drug Discovery

N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is part of a collection of rare and unique chemicals provided for early discovery researchers. It’s utilized in the initial stages of drug discovery to identify new therapeutic agents .

Biochemical Research

In biochemical research, the compound’s derivatives are used to study the function of enzymes and receptors. By modifying the compound, researchers can investigate the biochemical pathways and interactions within cells .

Agricultural Bioengineering

The compound’s framework is beneficial in the field of agricultural bioengineering. It’s used in the design of new compounds that can enhance crop protection and yield, contributing to sustainable agriculture practices .

作用机制

Target of Action

Similar compounds have been found to target theColony Stimulating Factor-1 Receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit their targets by forming strong hydrogen bonds with the amino acid residues of the target enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

Related compounds have been found to interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase . This interference can lead to the death of the pathogen, as it disrupts the production of vital energy in the form of ATP .

Result of Action

Related compounds have shown promising antifungal activities , suggesting that this compound may also have potential applications in treating fungal infections.

属性

IUPAC Name |

N-(1-methylpyrazol-4-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-16-8-10(7-14-16)15-13(17)12-6-9-4-2-3-5-11(9)18-12/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBLKCCTQXZOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole](/img/structure/B2743381.png)

![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2743382.png)

![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2743387.png)

![1-[(4-Fluorophenyl)methoxy]imidazolidine-2,4,5-trione](/img/structure/B2743392.png)

![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)

![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2743396.png)

![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)